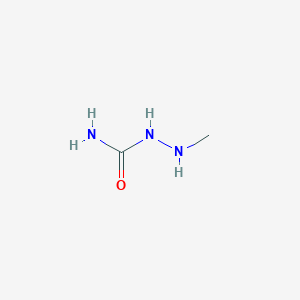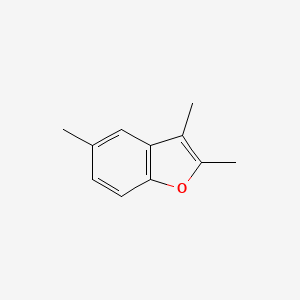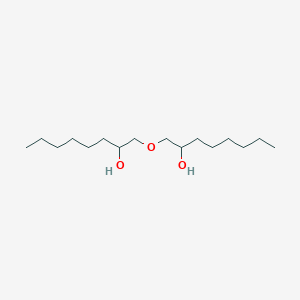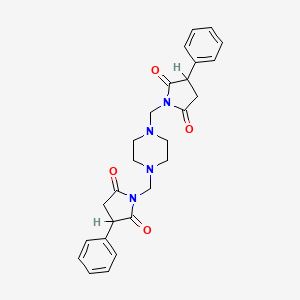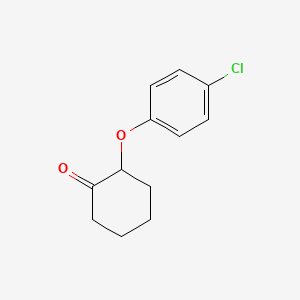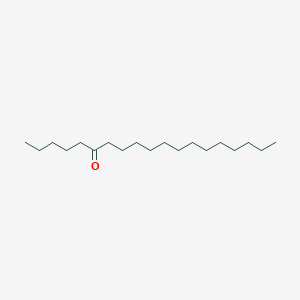![molecular formula C17H19NO2 B14706678 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione CAS No. 23913-60-2](/img/structure/B14706678.png)
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones.
Vorbereitungsmethoden
The synthesis of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Wissenschaftliche Forschungsanwendungen
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: A simpler structure with similar oxidative properties.
Lawsone: A natural naphthoquinone with known antimicrobial properties.
Eigenschaften
CAS-Nummer |
23913-60-2 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[cyclohexyl(methyl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
KMCKFAFKNVVBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


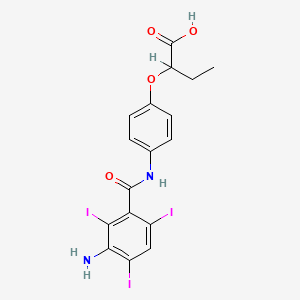
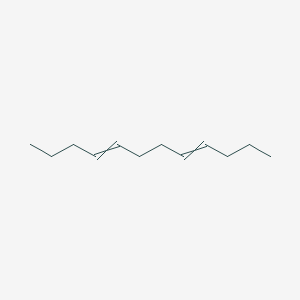
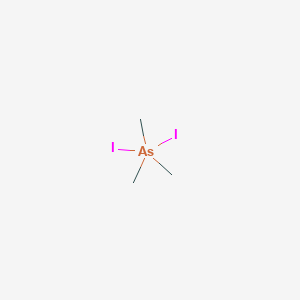
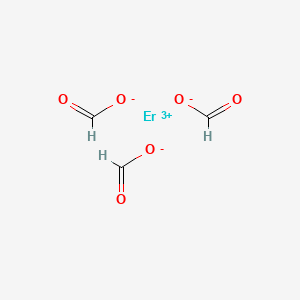
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
